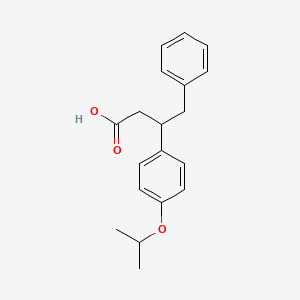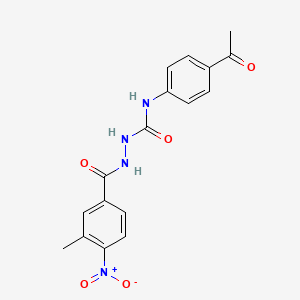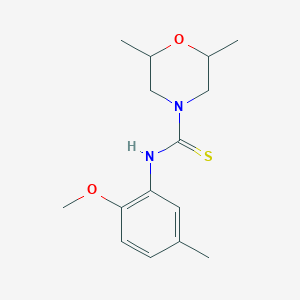![molecular formula C17H19NO4S B4127730 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid
説明
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid, also known as PSB-0788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in several scientific research studies, particularly in the field of cancer research.
作用機序
The mechanism of action of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid involves the inhibition of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the production of inflammatory and pro-tumorigenic molecules. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid binds to the active site of 15-LOX-1, preventing its activity and reducing the production of these molecules. This leads to a reduction in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory and pro-tumorigenic molecules, as well as reduce the expression of genes involved in cancer cell growth and proliferation. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been extensively studied, with several scientific research studies demonstrating its potential therapeutic applications. However, 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid also has some limitations for lab experiments. It has low solubility in water, making it difficult to use in certain experiments. It also has potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid. One potential direction is the development of more potent and selective inhibitors of 15-LOX-1. Another direction is the investigation of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid's potential therapeutic applications in other types of cancer. Additionally, the combination of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid with other cancer therapies, such as chemotherapy and immunotherapy, may also be explored. Finally, the investigation of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid's potential applications in other diseases, such as inflammation and neurodegenerative diseases, may also be of interest.
Conclusion
In conclusion, 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research. Its mechanism of action involves the inhibition of the enzyme 15-LOX-1, leading to a reduction in cancer cell growth and proliferation. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid, including the development of more potent and selective inhibitors, investigation of its potential therapeutic applications in other types of cancer, and the combination with other cancer therapies.
科学的研究の応用
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been extensively studied for its potential therapeutic applications in several scientific research studies. One of its most promising applications is in the field of cancer research. 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(15-5-3-2-4-6-15)18-23(21,22)16-10-7-14(8-11-16)9-12-17(19)20/h2-8,10-11,13,18H,9,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTKTYGSCSFELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)

![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)